N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride
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Overview
Description
N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and therapeutic applications. This compound, in particular, has garnered attention for its potential use in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride typically involves multiple steps, starting with the reaction of piperidin-3-ylamine with benzo[d]oxazole-2-carbonyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoxazole ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Oxidation: : Piperidine derivatives with oxo groups.
Reduction: : Reduced piperidine derivatives.
Substitution: : Substituted piperidine and benzoxazole derivatives.
Scientific Research Applications
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : It has shown promise in drug discovery, particularly in the development of new therapeutic agents.
Industry: : Its derivatives are used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride is unique due to its specific structural features and biological activities. Similar compounds include:
N-Methyl-N-(piperidin-4-yl)benzo[d]oxazol-2-amine hydrochloride: : A structural isomer with different biological properties.
N-Methyl-N-(piperidin-3-yl)benzamide: : Another piperidine derivative with distinct pharmacological activities.
These compounds share the piperidine moiety but differ in their substituents and resulting biological activities, highlighting the importance of structural variations in determining the properties of these molecules.
Properties
IUPAC Name |
N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-16(10-5-4-8-14-9-10)13-15-11-6-2-3-7-12(11)17-13;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNVPYTYTGSRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C2=NC3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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